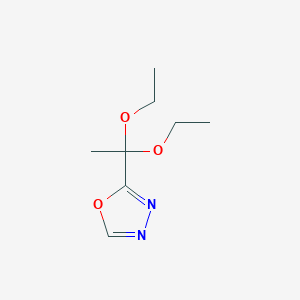

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1,1-diethoxyethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-4-12-8(3,13-5-2)7-10-9-6-11-7/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQOEBLUKSBPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C1=NN=CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Methods for 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides or diacylhydrazines in the presence of dehydrating agents. Here are some common methods:

Method 1: Using Phosphorus Oxychloride (POCl3)

Method 2: Using Thionyl Chloride (SOCl2)

Method 3: Microwave-Assisted Synthesis

Analysis of Synthesis Methods

| Method | Dehydrating Agent | Reaction Conditions | Yield |

|---|---|---|---|

| POCl3 | Phosphorus Oxychloride | Reflux, 100°C, 10 hours | 59-70% |

| SOCl2 | Thionyl Chloride | Reflux, 78°C, 10 hours | High |

| Microwave | Dichlorophosphate | Microwave irradiation | High |

Research Findings and Challenges

While the general synthesis methods for 1,3,4-oxadiazoles are well-established, the specific preparation of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole requires further research. Key challenges include optimizing reaction conditions to achieve high yields and ensuring the stability of the 1,1-diethoxyethyl group during the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The diethoxyethyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Acid-Catalyzed Reactions: For example, the ethanolysis of 1-O-(1,1-diethoxyethyl)-2,3,4,6-tetra-O-methyl-α-D-glucopyranose is catalyzed by 2,6-dichlorobenzoic acid.

Base-Catalyzed Reactions: Bases such as sodium hydroxide can be used to facilitate certain substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions may produce oxadiazole derivatives with different oxidation states.

Scientific Research Applications

Pharmacological Properties

The 1,3,4-oxadiazole core is known for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit:

- Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli .

- Antifungal and Antiviral Effects : The compound has also shown efficacy against fungal infections and certain viral pathogens .

- Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer .

- Anti-inflammatory and Analgesic Activities : Some derivatives have been noted for their ability to reduce inflammation and pain .

Synthetic Approaches

The synthesis of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole typically involves several strategies:

- Condensation Reactions : The formation of oxadiazoles often occurs through the condensation of hydrazides with carbon disulfide or via cyclization reactions involving acid chlorides .

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time, making it a preferred technique in modern synthetic organic chemistry .

Anticancer Activity

A notable study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer properties. Among these, compound 34b exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.31 μM. This compound was further explored for its mechanism of action, revealing its ability to induce apoptosis through caspase activation .

Antibacterial Efficacy

In another study focusing on antibacterial activity, a novel derivative demonstrated strong bacteriostatic effects against Citrobacter freundii and Haemophilus influenzae, with MIC values indicating potent activity comparable to standard antibiotics . The research highlighted the structural modifications that enhance antibacterial potency.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on 1,3,4-Oxadiazole Derivatives

Pharmacological Activity Trends

Central Nervous System (CNS) Activity

- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., NO₂, Cl) at C2 and C5 exhibit pronounced CNS depressant effects. Compound XV (dual NO₂ groups) showed superior anticonvulsant and antidepressant activity compared to XIV (single Cl and NO₂) .

Antimicrobial Activity

- Sulfonyl Derivatives: The sulfonyl-containing oxadiazole demonstrated exceptional antibacterial activity against Xanthomonas pathogens (EC₅₀: 0.17 µg/mL), outperforming commercial agents like bismerthiazol .

- Structure-Activity Relationship (SAR): Sulfonyl groups increase electrophilicity, enhancing binding to bacterial enzymes .

Anticancer Activity

- Halogen-Substituted Derivatives: Compounds with 4-Cl or 4-F substituents (e.g., 106 and 107 ) showed >95% growth inhibition against cancer cell lines, attributed to tubulin polymerization inhibition .

- Bulkier Groups: Adamantyl substituents improve lipophilicity and transmembrane diffusion, critical for targeting intracellular proteins .

Anti-Inflammatory Activity

- Naphthol and Adamantane Derivatives: 2-(4-Chlorophenyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole exhibited dose-dependent anti-inflammatory effects, likely through COX-2 inhibition .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Adamantyl and aryl groups increase logP values, enhancing blood-brain barrier penetration (e.g., CNS-active compounds XIV and XV ) .

- Solubility: The diethoxyethyl group in the target compound may improve aqueous solubility compared to halogenated or sulfonyl derivatives, which prioritize membrane permeability .

- Metabolic Stability: 1,3,4-Oxadiazoles generally resist enzymatic degradation, but electron-donating groups (e.g., ethoxy) may alter cytochrome P450 interactions .

Biological Activity

The compound 2-(1,1-Diethoxyethyl)-1,3,4-oxadiazole is part of a larger class of oxadiazole derivatives that have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The 1,3,4-oxadiazole ring system is particularly notable for its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The structural diversity of oxadiazole derivatives allows for modifications that can enhance their pharmacological profiles.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study reported various 1,3,4-oxadiazole derivatives showing antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The compound this compound was evaluated for its minimum inhibitory concentration (MIC) against these bacterial strains. Preliminary data suggest promising antibacterial effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| 2-acylamino-1,3,4-oxadiazoles | Bacillus subtilis | 0.78 | |

| 2-amino-1,3,4-oxadiazoles | Escherichia coli | TBD |

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been explored in various studies. For example:

- Compounds with the oxadiazole ring have demonstrated the ability to scavenge free radicals effectively. A study highlighted that specific oxadiazoles reduced reactive oxygen species (ROS) levels in human fibroblast cells .

- The antioxidant activity was measured using DPPH scavenging assays and showed that these compounds could significantly attenuate oxidative stress.

Anticancer Activity

The anticancer properties of this compound have been investigated in several cell lines:

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The IC50 values indicated a strong inhibitory effect on cell viability .

- Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells compared to untreated controls.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Anti-inflammatory Activity

Oxadiazole derivatives are also known for their anti-inflammatory properties. Research has shown:

- Certain oxadiazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Future Directions

Recent case studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic areas:

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives like 2-(1,1-diethoxyethyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer: 1,3,4-Oxadiazoles are typically synthesized via cyclization of hydrazide precursors. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO under controlled conditions to form the oxadiazole ring . Optimization involves adjusting reaction time (e.g., 18 hours for complete cyclization ), solvent choice (DMSO for high boiling points), and catalysts. Recent work on 1,3,4-oxadiazole thioethers highlights the use of triethyl orthoformate as a synthon, with yields improved via stepwise alkylation and condensation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1,3,4-oxadiazole derivatives, and how do they confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.44–8.05 ppm in 2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole ).

- HRMS : Validates molecular weight and fragmentation patterns (e.g., for 1,3,4-oxadiazole thioethers ).

- X-ray crystallography : Resolves bond lengths and ring conformation (e.g., monoclinic crystal system with space group P21/c for 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ).

Q. How does the stability of the 1,3,4-oxadiazole ring influence experimental design in synthesis and storage?

Methodological Answer: The 1,3,4-oxadiazole ring is thermodynamically stable due to aromaticity and resonance stabilization . However, electron-withdrawing substituents (e.g., trifluoromethyl groups) may reduce stability under acidic conditions. Storage recommendations include inert atmospheres (argon) and low temperatures (−20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT studies guide the design of 1,3,4-oxadiazole derivatives with enhanced biological activity?

Methodological Answer:

- Molecular docking : Predicts binding interactions with target proteins. For example, 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole binds to succinate dehydrogenase (SDH) via hydrogen bonding and hydrophobic interactions, mimicking the lead compound penthiopyrad .

- DFT studies : Optimizes electronic properties (e.g., HOMO-LUMO gaps) to correlate with anticancer activity, as shown for benzimidazole-oxadiazole hybrids .

Q. What strategies are employed to resolve contradictions in biological activity data across different 1,3,4-oxadiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., methoxy vs. chloro groups) to isolate key pharmacophores. For instance, 4-methoxyphenyl substituents enhance antifungal activity, while bromine improves herbicidal effects .

- Dose-response assays : Quantifies potency differences (e.g., IC₅₀ values for antitumor activity in 1,3,4-oxadiazole-2-(2,4-dioxothiazolidin-3-yl)-acetamides ).

Q. What are the key considerations in designing hybrid molecules incorporating 1,3,4-oxadiazole moieties for multitargeted therapeutic applications?

Methodological Answer:

- Scaffold hybridization : Combines oxadiazoles with bioactive cores (e.g., pyrazine or thiadiazine) to target multiple pathways. For example, pyrazine-1,3,4-oxadiazole hybrids show dual antimycobacterial and anticancer activity .

- Bioisosteric replacement : Substitutes labile groups (e.g., ester → amide) to improve metabolic stability while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.